molecular formula C21H25ClN2O4S B563377 N-Desmethyl Diltiazem-d4 Hydrochloride CAS No. 1217650-51-5

N-Desmethyl Diltiazem-d4 Hydrochloride

Cat. No.: B563377
CAS No.: 1217650-51-5
M. Wt: 440.975
InChI Key: GIYQYIVUHPJUHS-QOBXRDEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Diltiazem-d4 Hydrochloride involves the deuteration of N-Desmethyl Diltiazem. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-Desmethyl Diltiazem-d4 N-oxide, while reduction may yield this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Diltiazem-d4 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate quantification in pharmacokinetic and metabolic studies. The deuterium labeling also reduces the rate of metabolic degradation, making it a valuable tool in scientific research .

Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i12D2,13D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQYIVUHPJUHS-QOBXRDEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Diltiazem-d4 Hydrochloride
Reactant of Route 2
N-Desmethyl Diltiazem-d4 Hydrochloride
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N-Desmethyl Diltiazem-d4 Hydrochloride
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N-Desmethyl Diltiazem-d4 Hydrochloride
Reactant of Route 5
N-Desmethyl Diltiazem-d4 Hydrochloride
Reactant of Route 6
N-Desmethyl Diltiazem-d4 Hydrochloride

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